4-CHLORO-1-METHYL-2-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1H-INDOLE
CAS No.: 1256360-42-5
Cat. No.: VC0167945
Molecular Formula: C15H19BClNO2
Molecular Weight: 291.582
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1256360-42-5 |
|---|---|
| Molecular Formula | C15H19BClNO2 |
| Molecular Weight | 291.582 |
| IUPAC Name | 4-chloro-1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole |
| Standard InChI | InChI=1S/C15H19BClNO2/c1-14(2)15(3,4)20-16(19-14)13-9-10-11(17)7-6-8-12(10)18(13)5/h6-9H,1-5H3 |
| Standard InChI Key | VUBGUQRJVLABQU-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2C)C=CC=C3Cl |
Introduction
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 291.582 g/mol | |
| Molecular Formula | C15H19BClNO2 | |
| CAS Number | 1256360-42-5 | |
| SMILES Notation | B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2C)C=CC=C3Cl | |
| PubChem Compound ID | 53217268 | |
| Standard InChIKey | VUBGUQRJVLABQU-UHFFFAOYSA-N |
The compound contains a boron atom incorporated within a boronic acid pinacol ester group, which is relatively stable compared to free boronic acids. This stability is attributed to the steric protection provided by the four methyl groups in the pinacol moiety, which shield the boron-oxygen bonds from hydrolysis under ambient conditions.
Synthesis and Applications
Role in Suzuki-Miyaura Cross-Coupling Reactions
The primary application of 4-chloro-1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole lies in its utility as an intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. These reactions are fundamental tools in modern organic synthesis, enabling the formation of carbon-carbon bonds between sp2-hybridized carbon centers.
In the context of Suzuki-Miyaura coupling, this compound serves as a boronic acid pinacol ester partner that can react with aryl halides or pseudohalides in the presence of a palladium catalyst and base. The reaction mechanism generally proceeds through:
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Oxidative addition of the aryl halide to the palladium catalyst
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Transmetalation with the boronic acid derivative (our compound)
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Reductive elimination to form the new carbon-carbon bond
Comparative Analysis
Comparison with Related Indole Derivatives
4-chloro-1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole belongs to a family of halogenated indole boronic esters that serve as important synthetic intermediates. When compared to its structural isomer, 6-chloro-1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole (CAS: 1073353-82-8), several interesting observations emerge:
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Both compounds share the same molecular formula (C15H19BClNO2) and nearly identical molecular weight (~291.58 g/mol)
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The position of the chlorine atom (4 vs. 6) affects the electronic distribution within the indole system, potentially influencing reactivity
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The 6-chloro derivative is commercially available from multiple suppliers, suggesting its established utility in organic synthesis
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Both compounds likely participate in similar types of reactions, though with potentially different site selectivity and reaction rates
Another related compound, 6-chloro-1-methyl-2,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole (CAS: 1256360-39-0), contains two boronic acid pinacol ester groups, providing additional synthetic versatility through sequential or selective cross-coupling reactions .
Structure-Activity Relationships
The structure of 4-chloro-1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole offers several features that influence its reactivity and potential applications:
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The position of the chlorine atom at C4 creates a unique electronic environment that differs from other chlorinated indoles
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The boronic acid pinacol ester at position 2 is strategically located for efficient cross-coupling reactions
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The N-methyl group prevents interference from the indole N-H in various reactions and modifies the electronic properties of the indole system
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The combination of these structural features creates a building block with specific steric and electronic properties that can influence the outcome of synthetic transformations
Understanding these structure-activity relationships helps synthetic chemists select the appropriate borylated indole derivative for specific applications, particularly when constructing complex molecules requiring precise control over regiochemistry and stereochemistry.
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